(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-5-7-17(8-6-16)24(21,22)20-13-3-4-14(20)12-15(11-13)19-10-2-9-18-19/h2,5-10,13-15H,3-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJDLOYSKBFTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to a novel class of azabicyclic compounds that have garnered attention due to their potential biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a significant role in the degradation of endogenous palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and analgesic properties.
The primary biological activity of this compound revolves around its ability to inhibit NAAA. By inhibiting this enzyme, the compound helps preserve PEA levels, thus enhancing its therapeutic effects at sites of inflammation. The mechanism is characterized as non-covalent, which is advantageous for maintaining selectivity and reducing potential off-target effects .
Structure-Activity Relationship (SAR)
The biological efficacy of (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has been explored through various structure-activity relationship studies. Modifications to the pyrazole and azabicyclo structures have shown significant impacts on inhibitory potency against NAAA.
Key Findings:
- Inhibitory Potency : The compound exhibits low nanomolar inhibitory activity (IC50 = 0.042 μM) against human NAAA, indicating high potency .
- Selectivity : It demonstrates selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, with only modest inhibition observed at higher concentrations (25% and 34% inhibition at 30 μM, respectively) .
Data Tables
| Compound | Structure | IC50 (μM) | Selectivity |
|---|---|---|---|
| ARN19689 | Structure | 0.042 | High |
| ARN16186 | Structure | 0.64 | Moderate |
| ARN50 | Structure | 0.33 | High |
Note: Structures are illustrative; actual structures should be derived from chemical databases.
Study 1: In Vivo Pharmacological Effects
In a preclinical study evaluating the anti-inflammatory effects of the compound in animal models, significant reductions in inflammatory markers were observed after administration of (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane compared to control groups. The study highlighted its potential for treating chronic pain conditions through modulation of endocannabinoid signaling pathways.
Study 2: Safety Profile Assessment
A safety assessment conducted on various dosages indicated no significant adverse effects in the tested animal models, suggesting a favorable safety profile for further clinical development.
Comparison with Similar Compounds
Key Findings from Structure-Activity Relationship (SAR) Studies
- Sulfonyl Group Modifications: The 4-methoxyphenyl sulfonyl group (target compound) provides moderate electron-donating effects, favoring interactions with receptors requiring aromatic stacking . Chlorine substitution () improves membrane permeability but may reduce solubility .
- Heterocyclic Substituents: Pyrazole (target compound) offers hydrogen-bonding capability, whereas triazole () improves metabolic stability due to reduced susceptibility to oxidation .
Stereochemical Considerations :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for stereoselective synthesis of the bicyclo[3.2.1]octane core?
- Methodology: Utilize stereocontrolled cycloaddition or ring-closing metathesis. For example, the synthesis of similar 8-azabicyclo[3.2.1]octane derivatives involves sulfonylation of intermediates with 4-methoxyphenylsulfonyl chloride in anhydrous THF, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) .
- Key Considerations: Monitor reaction temperature (e.g., reflux conditions) and stoichiometry to preserve stereochemistry at the 1R and 5S positions .
Q. How can the purity of the compound be validated post-synthesis?
- Methodology: Employ HPLC with a Purospher®STAR column (C18, 5 µm) and a mobile phase gradient of acetonitrile/water (0.1% TFA). Purity >95% is achievable, as demonstrated for structurally related sulfonamide derivatives .
- Advanced Techniques: High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., NOESY) confirm molecular integrity and stereochemistry .
Q. What solvent systems are optimal for recrystallization?
- Methodology: Recrystallize from methanol or ethanol, as evidenced by purification protocols for pyrazole-containing bicyclic compounds. For example, 1-(3,4-dimethylphenyl)-3-phenyl-2-pyrazolines are recrystallized using methanol to yield solids with >95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl or pyrazole groups) influence biological activity?
- Experimental Design: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., 3,5-dimethylpyrazole or 4-fluorophenyl sulfonyl groups). Test in vitro activity using assays like radioligand binding (e.g., for GPCR targets) .
- Data Analysis: Compare IC50 values and correlate with steric/electronic properties (Hammett constants) of substituents. For example, bulkier sulfonamide groups may reduce membrane permeability .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodology: Use molecular docking (e.g., AutoDock Vina) with crystal structures of related targets (e.g., PIM1 kinase). The pyrazole moiety may form hydrogen bonds with catalytic lysine residues, while the sulfonyl group enhances hydrophobic interactions .
- Validation: Cross-validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) binding assays .
Q. What analytical techniques resolve conflicting data on metabolic stability?
- Approach: Perform parallel artificial membrane permeability assays (PAMPA) and liver microsomal stability tests. For instance, the 4-methoxyphenyl group may reduce CYP450-mediated oxidation, enhancing metabolic stability compared to non-substituted analogs .
- Troubleshooting: Use LC-MS/MS to identify degradation products and adjust substituents (e.g., fluorine substitution) to block metabolic hotspots .
Methodological Challenges
Q. How to address low yields in sulfonylation reactions?
- Optimization: Preactivate the bicyclic amine with a base (e.g., triethylamine) before adding sulfonyl chloride. For example, yields improved from 45% to 72% when using dry THF and stoichiometric base .
- Alternative Routes: Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What strategies mitigate racemization during functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
